1-Benzyl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea
Overview
Description
The compound is a benzodiazepine derivative. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact name you provided does not appear in the literature, which suggests it may not be a common compound or it may be known by a different name .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely contains a benzodiazepine core, which is a fused benzene and diazepine ring. It also has various substituents, including a benzyl group, a methyl group, and a phenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. Benzodiazepines, in general, can undergo a variety of reactions, including acylation, alkylation, and nitration, among others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. Generally, benzodiazepines are lipophilic and can cross cell membranes easily. They are usually white crystalline solids .Scientific Research Applications
Radiolabeled Compounds for Receptor Binding
Research has developed radioiodinated 1,4-benzodiazepines, including derivatives similar to 1-Benzyl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea, as selective antagonists for cholecystokinin (CCK) receptors. These compounds have shown promise in in vitro receptor binding, calcium mobilization, and internalization studies, highlighting their potential for in vivo tumor targeting due to their ability to identify a higher number of receptor binding sites compared to agonists (Akgün et al., 2009).
Synthesis of Benzodiazepine Derivatives
Another application involves the synthesis of 7-membered analogues of Biginelli compounds and related heterocycles, showcasing the flexibility of benzodiazepine derivatives in creating pharmacologically relevant structures. These efforts highlight the compound's role in advancing synthetic organic chemistry methodologies (Fesenko et al., 2017).
Anticancer and Antimicrobial Activities
This compound derivatives have been evaluated for their antimicrobial and anticancer activities, demonstrating the potential therapeutic applications of such compounds. The structure-activity relationships derived from these studies provide insights into designing more effective drugs (Verma et al., 2015).
Mechanism of Action
If this compound acts similarly to other benzodiazepines, it would likely have an effect on the central nervous system. Benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-benzyl-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-28-20-15-9-8-14-19(20)21(18-12-6-3-7-13-18)26-22(23(28)29)27-24(30)25-16-17-10-4-2-5-11-17/h2-15,22H,16H2,1H3,(H2,25,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCWKQHLKZQPME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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